Methyl 4,5-dichloroisothiazole-3-carboxylate
Overview
Description
Methyl 4,5-dichloroisothiazole-3-carboxylate is a heterocyclic compound with the molecular formula C5H3Cl2NO2S. It is a derivative of isothiazole, characterized by the presence of chlorine atoms at positions 4 and 5, and a carboxylate ester group at position 3. This compound is used as a building block in organic synthesis and has applications in various fields, including medicinal chemistry and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4,5-dichloroisothiazole-3-carboxylate can be synthesized from 4,5-dichloroisothiazole-3-carboxylic acid and (trimethylsilyl)diazomethane . The reaction involves the esterification of the carboxylic acid group with (trimethylsilyl)diazomethane under mild conditions to yield the desired ester.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dichloroisothiazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 5 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium borohydride (LiBH4) in tetrahydrofuran (THF).
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Reduction: Lithium borohydride (LiBH4) in tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Various substituted isothiazole derivatives.
Reduction: Alcohol derivatives.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Methyl 4,5-dichloroisothiazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4,5-dichloroisothiazole-3-carboxylate involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. In agrochemicals, it may disrupt the metabolic pathways of fungi, leading to their inhibition or death .
Comparison with Similar Compounds
Methyl 4,5-dichloroisothiazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4,5-dichloro-1,2-thiazole-3-carboxylate: Similar structure but different substitution pattern.
4,5-Dichloroisothiazole derivatives: Various derivatives with different substituents at position 3.
These compounds share similar chemical properties but may differ in their reactivity and applications, highlighting the uniqueness of this compound in specific contexts.
Properties
IUPAC Name |
methyl 4,5-dichloro-1,2-thiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-5(9)3-2(6)4(7)11-8-3/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHVVTYUVANBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC(=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361341 | |
Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166668-76-4 | |
Record name | methyl 4,5-dichloroisothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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